tert-Butyl (S)-(1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl)carbamate
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Overview
Description
tert-Butyl (S)-(1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl)carbamate is a compound that features a tert-butyl carbamate group attached to a chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl)carbamate typically involves the protection of an amino group using tert-butyl carbamate. This can be achieved through the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction conditions are generally mild, and the process can be conducted under both aqueous and anhydrous conditions .
Industrial Production Methods
Industrial production of tert-butyl carbamates often involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be synthesized through the palladium-catalyzed reaction of tert-butyl carbamate with various aryl halides in the presence of cesium carbonate as a base . This method is efficient and scalable, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-(1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl)carbamate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: LiAlH4, NaBH4
Bases: Triethylamine, cesium carbonate
Catalysts: Palladium, copper
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl (S)-(1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl (S)-(1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl)carbamate involves the formation of a carbamate group, which can interact with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound . The carbamate group can undergo hydrolysis to release the active amine, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl (2-aminophenyl)carbamate: Another carbamate used in organic synthesis.
Uniqueness
tert-Butyl (S)-(1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl)carbamate is unique due to its chiral center and the presence of both hydroxy and diphenyl groups. These features enhance its reactivity and make it suitable for specific applications in asymmetric synthesis and chiral drug development .
Properties
Molecular Formula |
C22H29NO3 |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C22H29NO3/c1-16(2)19(23-20(24)26-21(3,4)5)22(25,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-16,19,25H,1-5H3,(H,23,24)/t19-/m0/s1 |
InChI Key |
FCZMSASMHPDGEJ-IBGZPJMESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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